Trimecaine

概要

説明

準備方法

合成経路および反応条件

トリメカインの合成にはいくつかの段階が関与します。一般的な方法の1つは、メシジンとクロロアセチルクロリドを反応させてクロロアセトメシジドを生成することから始まります。 この中間体は、次にジエチルアミンと反応させてジエチルアミノアセトメシジドを生成し、最後に塩化水素を使用してジエチルアミノアセトメシジド塩酸塩(トリメカイン)に変換されます . 別の方法では、2,4,6-トリメチルニトロベンゼンを穏やかな条件(20〜50°C、大気圧の水素)下でパラジウム触媒上でカルボン酸誘導体と還元的アシル化してトリメカインが得られます .

工業生産方法

トリメカインの工業生産は、通常、上記に示した合成経路に従いますが、より大規模に行われます。 このプロセスには、連続フロー反応器の使用と最適化された反応条件が含まれ、最終生成物の高収率と高純度が保証されます .

化学反応の分析

反応の種類

トリメカインは、次のようなさまざまな化学反応を受けます。

酸化: トリメカインは、対応するN-酸化物に酸化されます。

還元: 還元反応は、トリメカインをそのアミン誘導体に変換できます。

置換: トリメカインは、特に芳香環で置換反応を起こす可能性があります。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化リチウムアルミニウムまたは触媒的水素化などの還元剤が使用されます。

置換: 求電子置換反応では、ハロゲンやニトロ化剤などの試薬が使用されることが多いです。

生成される主な生成物

酸化: トリメカインのN-酸化物。

還元: アミン誘導体。

置換: ハロゲン化またはニトロ化されたトリメカイン誘導体。

科学研究への応用

トリメカインには、幅広い科学研究への応用があります。

科学的研究の応用

Local Anesthesia

Trimecaine is widely used for various forms of local anesthesia, including:

- Topical Anesthesia : Applied on mucosal surfaces for procedures like dental work.

- Infiltrational Anesthesia : Injected into tissues to provide localized pain relief during minor surgical procedures.

- Spinal Anesthesia : Used in regional anesthesia techniques for surgeries below the waist.

Dosage : Concentrations range from 0.4% to 4%, often mixed with adrenaline for enhanced effect .

Management of Cardiac Arrhythmias

This compound is effective in the prophylaxis and treatment of ventricular arrhythmias, particularly during myocardial infarction and in cardiac surgery settings. It helps stabilize cardiac rhythm and prevent sympathetic reactions during intubation .

Case Study: Carpal Tunnel Syndrome Treatment

A clinical study compared the efficacy of this compound with methylprednisolone acetate in treating carpal tunnel syndrome. Patients received either a this compound injection or corticosteroid injection under ultrasound guidance. Results indicated significant improvements in both subjective and objective measures of pain relief at 2 weeks post-injection, maintained over 12 weeks without serious adverse effects .

| Treatment Group | Pain Relief (VAS Score) | Grip Strength Improvement | Follow-up Duration |

|---|---|---|---|

| This compound | Significant | Significant | 12 weeks |

| Corticosteroid | Significant | Significant | 12 weeks |

Case Study: Injectable Collagen vs. This compound

Another study evaluated this compound's effectiveness against injectable collagen for low back pain management. Both treatments resulted in decreased pain intensity and improved quality of life; however, the collagen group showed a statistically significant reduction in rescue medication use compared to the this compound group .

Innovative Research Applications

Recent studies have explored this compound's potential beyond traditional uses:

B-Lymphopoiesis Stimulation

A study investigated the use of a this compound-based ionic compound to stimulate B-lymphopoiesis in a cyclophosphamide-induced hematopoietic-depressive model. Results indicated that this compound could enhance B-cell production, suggesting potential applications in treating hematological disorders .

Leukopoiesis Activation

Research on this compound alkyl iodide derivatives demonstrated their ability to stimulate leukopoiesis in rat models, showing promise as therapeutic agents for conditions like pancytopenia .

作用機序

トリメカインは、細胞膜の透過性を低下させ、脱分極を引き起こし、活動電位の持続時間を短縮することで効果を発揮します . この作用は、アミド基の他の局所麻酔薬に似ています。 この化合物は、神経細胞膜のナトリウムチャネルを遮断し、神経インパルスの開始と伝播を防ぎます . これにより、標的領域の感覚が失われます。

類似化合物との比較

類似化合物

リドカイン: 広く使用されている別の局所麻酔薬で、作用機序はトリメカインに似ています。

ブピバカイン: トリメカインよりも作用時間が長いことが知られています。

メピバカイン: トリメカインに似ていますが、化学構造と薬物動態プロファイルがわずかに異なります。

トリメカインの独自性

トリメカインは、芳香環に3つのメチル基を含む特定の化学構造のために独特です。 この構造は、作用開始が速く、効果の持続時間が適度であるなど、独特の薬理学的特性に貢献しています . さらに、トリメカインは水とエタノールの両方に溶解するため、さまざまな製剤や用途に適しています .

生物活性

Trimecaine, a local anesthetic and antiarrhythmic agent, has garnered attention for its diverse biological activities. This article explores its effects on leukopoiesis, erythropoiesis, and thrombocytopoiesis, as well as its potential toxicities and therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of the amino ester group, commonly used in clinical settings for its anesthetic properties. It has been studied for various biological activities, including its effects on blood cell production and potential toxicological impacts.

1. Leukopoiesis and Hematopoietic Effects

Recent studies have demonstrated that this compound-based ionic compounds exhibit significant myelostimulating activity. In a study involving white laboratory rats with doxorubicin-induced pancytopenia, derivatives of this compound (specifically BIV-117 and BIV-119) showed pronounced leukopoiesis-stimulating effects. The total leukocyte count in the treatment group was significantly higher than in the control group, indicating enhanced production of white blood cells.

Table 1: Hematological Parameters in Rat Models

| Parameter | Control Group | BIV-117 Group | BIV-119 Group |

|---|---|---|---|

| Total Leukocyte Count (x10^9/L) | 5.0 | 10.4 | 10.5 |

| Absolute Lymphocyte Count (x10^9/L) | 1.5 | 4.0 | 4.2 |

| Absolute Granulocyte Count (x10^9/L) | 3.5 | 6.0 | 6.3 |

The compounds also stimulated erythropoiesis and thrombocytopoiesis to levels comparable to methyluracil, a known hematopoietic agent .

2. Effects on Erythropoiesis and Thrombocytopoiesis

The study found that the administration of BIV-118 significantly enhanced erythrocyte production, restoring hemoglobin levels closer to those observed in healthy animals. The thrombocytopoiesis-stimulating activity was also notable, with platelet counts reaching levels comparable to intact controls.

Table 2: Erythropoietic and Thrombocytopoietic Activity

| Parameter | Control Group | BIV-118 Group |

|---|---|---|

| Hemoglobin Level (g/dL) | 12.0 | 14.5 |

| Platelet Count (x10^9/L) | 200 | 250 |

These findings suggest that this compound derivatives can effectively stimulate both red and white blood cell production, which may have therapeutic implications in treating conditions characterized by low blood cell counts .

Toxicological Considerations

Despite its beneficial effects, this compound has been associated with potential toxicities. Research indicates that certain derivatives may exhibit teratogenic effects and other adverse reactions such as euphoria and apnea at high doses .

Table 3: Potential Toxic Effects of this compound Derivatives

| Toxic Effect | Observed In Studies |

|---|---|

| Teratogenicity | Yes |

| Embryotoxicity | Yes |

| Cardiotonic Effects | Yes |

| Spasmolytic Activity | Yes |

These findings underscore the importance of careful dosing and monitoring during clinical use.

Case Studies

In clinical settings, this compound has been utilized effectively for local anesthesia in various surgical procedures. Its antiarrhythmic properties have also been highlighted in case reports where it was used to manage specific cardiac conditions without significant adverse effects when administered correctly.

特性

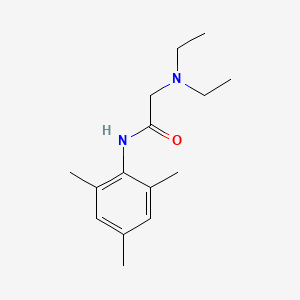

IUPAC Name |

2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5/h8-9H,6-7,10H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZBHBFUQHMKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1027-14-1 (mono-hydrochloride) | |

| Record name | Trimecaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048410 | |

| Record name | Trimecaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-68-2 | |

| Record name | Trimecaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimecaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimecaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimecaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMECAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN1233R0JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。